REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([OH:15])[CH:5]=[C:6]([Cl:14])[C:7]=1[O:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13].[Cl:16][C:17](Cl)([Cl:21])[CH2:18][CH2:19]Cl.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Cl:16][C:17]([Cl:21])=[CH:18][CH2:19][O:15][C:4]1[CH:3]=[C:2]([Cl:1])[C:7]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])=[C:6]([Cl:14])[CH:5]=1 |f:2.3.4|
|
Name
|
3,5-dichloro-4-(4-hydroxybutoxy)phenol
|
Quantity
|
9.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1OCCCCO)Cl)O
|
Name
|
|
Quantity
|
7.7 g
|
Type
|
reactant
|
Smiles
|
ClC(CCCl)(Cl)Cl
|
Name
|
|
Quantity
|
11.7 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared in a manner analogous to that of Step D of Example 1
|
Type
|
CUSTOM
|
Details
|
The crude product was purified with column chromatography on silica gel using mixtures of 1:4 and 1:1 ethyl acetate and hexane as eluants
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC(=CCOC1=CC(=C(OCCCCO)C(=C1)Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8 g | |
YIELD: CALCULATEDPERCENTYIELD | 61.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |